(1R)-3-Oxocyclopentane-1-carbonitrile

Catalog No.
S6639633
CAS No.
180475-44-9
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-3-Oxocyclopentane-1-carbonitrile

CAS Number

180475-44-9

Product Name

(1R)-3-Oxocyclopentane-1-carbonitrile

IUPAC Name

(1R)-3-oxocyclopentane-1-carbonitrile

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h5H,1-3H2/t5-/m1/s1

InChI Key

RJDDBRGASHENKL-RXMQYKEDSA-N

SMILES

C1CC(=O)CC1C#N

Canonical SMILES

C1CC(=O)CC1C#N

Isomeric SMILES

C1CC(=O)C[C@@H]1C#N
  • Organic synthesis

    Due to its functional groups, (1R)-3-Oxocyclopentane-1-carbonitrile could be a useful building block for the synthesis of more complex molecules. Ketones and nitriles are common functional groups in pharmaceuticals and other organic compounds. Scientists might explore using this molecule as a starting material to create new molecules with desired properties [, ].

  • Medicinal chemistry

    Many drugs contain cyclic structures and functional groups similar to those found in (1R)-3-Oxocyclopentane-1-carbonitrile. Researchers might investigate this molecule's potential biological activity to see if it has any medicinal properties [, ].

  • Material science

    Molecules with cyclic structures can sometimes be used to create new materials with interesting properties. For example, some cyclic molecules are used in the development of new liquid crystals []. Scientists might explore if (1R)-3-Oxocyclopentane-1-carbonitrile has potential applications in material science [].

(1R)-3-Oxocyclopentane-1-carbonitrile is an organic compound characterized by a cyclopentane ring with a ketone and a nitrile functional group. Its molecular formula is C6H7NOC_6H_7NO, and it features a unique stereochemistry due to the presence of the (1R) configuration, which influences its reactivity and interactions in various chemical contexts. The compound's structure can be represented as follows:

\text{SMILES }C1CC(C(=O)N)C(C#N)C1

This compound is of significant interest in both synthetic organic chemistry and medicinal chemistry due to its potential applications as an intermediate in the synthesis of biologically active molecules.

  • Oxidation: The ketone group can be oxidized to form carboxylic acids. Common reagents for this transformation include potassium permanganate and chromium trioxide.
  • Reduction: The nitrile group can be reduced to primary amines using lithium aluminum hydride or catalytic hydrogenation.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the nitrile group may be replaced by other functional groups, such as amines or alcohols under basic or acidic conditions.

These reactions highlight the versatility of (1R)-3-Oxocyclopentane-1-carbonitrile in organic synthesis and its potential utility in creating more complex molecules.

Research into the biological activity of (1R)-3-Oxocyclopentane-1-carbonitrile suggests that it may interact with various biochemical pathways. The presence of both the ketone and nitrile groups allows it to act as a nucleophile, participating in enzyme-catalyzed reactions. Preliminary studies indicate potential roles in drug development, particularly as a precursor for compounds with therapeutic properties.

The synthesis of (1R)-3-Oxocyclopentane-1-carbonitrile typically involves cyclization reactions of appropriate precursors. A common method includes:

  • Cyclization of Cyclopentanone: Reacting cyclopentanone with cyanide sources in the presence of a base.
  • Control of Reaction Conditions: Maintaining specific temperature and pH levels to optimize yield and purity.

In industrial settings, large-scale production may utilize automated systems to ensure consistent quality, often employing catalysts to enhance reaction efficiency.

(1R)-3-Oxocyclopentane-1-carbonitrile has several applications across various fields:

  • Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
  • Medicinal Chemistry: Explored for potential therapeutic properties and as a precursor in drug synthesis.
  • Material Science: Utilized in the production of fine chemicals and various materials.

These applications underscore its significance in advancing both academic research and industrial processes.

The interaction studies involving (1R)-3-Oxocyclopentane-1-carbonitrile primarily focus on its reactivity with biological molecules. The ketone group can undergo keto-enol tautomerism, influencing its binding affinity to enzymes and other proteins. Ongoing research aims to elucidate specific interactions that could lead to novel therapeutic agents or biochemical tools.

Several compounds share structural similarities with (1R)-3-Oxocyclopentane-1-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
CyclopentanoneCyclopentane ring with a ketone groupLacks nitrile functionality
Cyclopentane-1-carbonitrileCyclopentane ring with a nitrile groupLacks ketone functionality
3-Oxocyclohexane-1-carbonitrileSix-membered ring structureSimilar structure but larger ring size
(1R)-3-Oxocyclopentane-1-carboxylic acidContains carboxylic acid instead of nitrileDifferent functional group leading to distinct reactivity

Uniqueness

(1R)-3-Oxocyclopentane-1-carbonitrile is unique due to the combination of both ketone and nitrile groups on a cyclopentane framework, which imparts distinct chemical reactivity compared to its analogs. This dual functionality enhances its utility as an intermediate in organic synthesis, making it a valuable compound for researchers and industry professionals alike.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Exact Mass

109.052763847 g/mol

Monoisotopic Mass

109.052763847 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-23-2023

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